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Compound of Interest

Compound Name: 3-(4-Bromophenoxy)propanenitrile

Cat. No.: B039930

An In-depth Technical Guide to 3-(4-Bromophenoxy)propanenitrile (CAS 118449-57-3):
Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

3-(4-Bromophenoxy)propanenitrile, identified by CAS number 118449-57-3, is a bifunctional
organic molecule that has garnered significant interest within the scientific community. As a
halogenated aromatic ether nitrile, its unique structural motifs provide a versatile platform for a
range of chemical transformations. While it has traditionally been valued as an important
intermediate in broader organic synthesis, its contemporary relevance has been significantly
amplified by its application in the cutting-edge field of targeted protein degradation.[1]

This technical guide serves as a comprehensive resource for researchers, medicinal chemists,
and drug development professionals. It provides an in-depth exploration of the compound's
physicochemical properties, a detailed, field-proven synthesis protocol, and a focused
discussion on its pivotal role as a linker in the design of Proteolysis-targeting chimeras
(PROTACS).

Physicochemical and Spectroscopic Properties

The compound typically presents as a powder or crystalline solid and should be stored in a dry,
sealed container at room temperature to ensure stability.[2][3] A summary of its key physical
and chemical properties is presented below.
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Table 1: Core Physicochemical Properties of 3-(4-Bromophenoxy)propanenitrile

Property Value Source
CAS Number 118449-57-3 [2]
Molecular Formula CoHsBrNO [41[5]
Molecular Weight 226.07 g/mol [2][4]
Physical Form Powder or crystals [2]
Boiling Point 344.4 £ 22.0 °C at 760 mmHg [1]
Density 1.4 +0.1 g/cm3 [1]
Flash Point 162.1 + 22.3°C [1]
Index of Refraction 1.551 [1]
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Sealed in dry, room
Storage [2]
temperature

Spectroscopic Profile

While specific experimental spectra are not widely published, the structure of 3-(4-
Bromophenoxy)propanenitrile allows for a confident prediction of its key spectroscopic
features.

e 1H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show
three distinct signal sets. The aromatic protons on the brominated ring will appear as two
doublets in the downfield region (approx. & 6.8-7.5 ppm) due to ortho- and meta-coupling.
The two methylene groups (-O-CHz- and -CH2-CN) will manifest as two triplets in the upfield
region (approx. 0 4.2 ppm and & 2.8 ppm, respectively), with their integration ratio being 2H
each. The triplet pattern arises from the coupling between adjacent methylene protons.

* IR (Infrared) Spectroscopy: The IR spectrum provides functional group identification. A sharp,
medium-intensity absorption band is expected around 2250 cm~! corresponding to the nitrile
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(C=N) stretch. The presence of the ether linkage will be confirmed by a strong C-O-C
stretching vibration in the 1250-1000 cm~* region. Aromatic C=C stretching bands will
appear in the 1600-1450 cm~! range.

e Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for
the molecular ion peak [M]* due to the presence of the bromine atom (7°Br and &Br in ~1:1
natural abundance). This results in two peaks of nearly equal intensity at m/z 225 and 227.
Predicted adducts, such as [M+H]*, would appear at m/z 225.98621 and 227.98416.[6]

Synthesis and Purification

The most direct and common method for preparing 3-(4-Bromophenoxy)propanenitrile is
through the cyanoethylation of 4-bromophenol.[1] This reaction is a specific type of Michael
addition where the phenoxide ion acts as a nucleophile, attacking the [3-carbon of an a,3-
unsaturated nitrile, typically acrylonitrile.

Causality in Experimental Design

The choice of a base (e.g., sodium carbonate, potassium carbonate, or a stronger base like
sodium hydride) is critical. Its function is to deprotonate the weakly acidic phenolic hydroxyl
group of 4-bromophenol, generating the more nucleophilic phenoxide anion. This anion is the
active species that initiates the conjugate addition to acrylonitrile. The solvent, often a polar
aprotic solvent like DMF or acetonitrile, is chosen to solubilize the reactants and facilitate the
ionic reaction mechanism. The workup procedure involving extraction is designed to separate
the organic product from the inorganic base and any unreacted water-soluble starting
materials.

Detailed Synthesis Protocol

Objective: To synthesize 3-(4-Bromophenoxy)propanenitrile from 4-bromophenol and
acrylonitrile.

Materials:
e 4-Bromophenol

 Acrylonitrile (Caution: Toxic and flammable)
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e Potassium Carbonate (K2COs), anhydrous

e N,N-Dimethylformamide (DMF), anhydrous

o Ethyl acetate

o Saturated aqueous sodium bicarbonate (NaHCOs) solution
e Brine (saturated aqueous NaCl solution)

¢ Anhydrous magnesium sulfate (MgSOQOa)

Procedure:

o Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a
reflux condenser, add 4-bromophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

e Solvent and Reactant Addition: Add anhydrous DMF to the flask until the solids are
suspended. Begin vigorous stirring. Carefully add acrylonitrile (1.2 eq) to the mixture at room
temperature.

o Reaction Execution: Heat the reaction mixture to 60-70 °C and maintain stirring. Monitor the
reaction progress by Thin Layer Chromatography (TLC) until the 4-bromophenol spot is
consumed (typically 4-6 hours).

e Workup and Extraction: Cool the mixture to room temperature. Pour the reaction mixture into
a separatory funnel containing water. Extract the aqueous layer three times with ethyl
acetate.

» Washing: Combine the organic layers and wash sequentially with saturated NaHCOs solution
and then with brine. This removes any acidic impurities and residual DMF.

e Drying and Concentration: Dry the combined organic layer over anhydrous MgSOu4, filter, and
concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude
product.

« Purification: Purify the crude residue by flash column chromatography on silica gel, typically
using a hexane/ethyl acetate gradient, to afford pure 3-(4-Bromophenoxy)propanenitrile.
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Caption: Workflow for the synthesis of 3-(4-Bromophenoxy)propanenitrile.
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Core Applications in Drug Development: The
PROTAC Linker

The most prominent modern application of 3-(4-Bromophenoxy)propanenitrile is as a
structural component, specifically a linker, in the synthesis of PROTACSs.[4][7]

The PROTAC Mechanism

PROTACSs are heterobifunctional molecules designed to co-opt the cell's natural protein
disposal system—the ubiquitin-proteasome system—to selectively destroy a target protein of
interest (POI).[4] APROTAC molecule consists of three parts:

e Aligand that binds to the target POI.
¢ Aligand that recruits an E3 ubiquitin ligase.
o Alinker that connects the two ligands.

When a PROTAC is introduced into a cell, it forms a ternary complex, bringing the POI and the
E3 ligase into close proximity. The E3 ligase then tags the POI with ubiquitin molecules,
marking it for degradation by the proteasome. This catalytic process allows a single PROTAC
molecule to trigger the destruction of multiple target protein molecules.

Ternary Complex Formation

E3 Ubiquitin
Ligase

Target Protein
(POI)

J/

Ubiquitin Recognition _ Proteasome Protein
Tagging . Degradation
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Caption: The catalytic mechanism of targeted protein degradation by a PROTAC.

The linker—for which 3-(4-Bromophenoxy)propanenitrile serves as a precursor—is not
merely a passive spacer. Its length, rigidity, and chemical composition are critical for optimizing
the formation of a stable and productive ternary complex. The ether linkage in this molecule
provides rotational flexibility, while the three-carbon chain offers a defined spatial separation
between the two ends of the PROTAC, which can be crucial for achieving the correct
orientation for ubiquitination.

Safety, Handling, and Storage

3-(4-Bromophenoxy)propanenitrile is a chemical intermediate that requires careful handling
in a laboratory setting. It is classified as harmful and an irritant.[2][8]

Table 2: GHS Hazard and Precautionary Information
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Classification Code Description Source
Hazard H302 Harmful if swallowed [2][8]
H315 Causes skin irritation [2]

H319 Causes serious eye 2]

irritation

May cause respiratory

H335 o [8]
irritation
Wash hands
Precaution P264 thoroughly after [8]
handling

Use only outdoors or
p271 in a well-ventilated [8]
area

Wear protective
P280 gloves/protective [8]

clothing/eye protection

IF IN EYES: Rinse

cautiously with water

for several minutes.
P305+P351+P338 Remove contact [2]

lenses, if present and

easy to do. Continue

rinsing.

P405 Store locked up [8]

Handling Protocol:

» Engineering Controls: Always handle this compound inside a certified chemical fume hood to
avoid inhalation of dust or vapors.[3][9]

o Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-
resistant gloves (e.g., nitrile), and tightly fitting safety goggles.[9]
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» Handling Practices: Avoid generating dust. Use non-sparking tools. Ensure proper grounding
to prevent electrostatic discharge.[3]

o Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from
incompatible materials.[3]

Conclusion

3-(4-Bromophenoxy)propanenitrile is more than a simple chemical building block; it is an
enabling tool for advanced therapeutic design. Its well-defined structure, predictable reactivity,
and straightforward synthesis make it a valuable intermediate. Its role as a linker precursor in
the rapidly evolving field of targeted protein degradation highlights its importance to medicinal
chemists and drug discovery professionals. A thorough understanding of its properties,
synthesis, and safe handling procedures, as outlined in this guide, is essential for leveraging its
full potential in the research and development of next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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